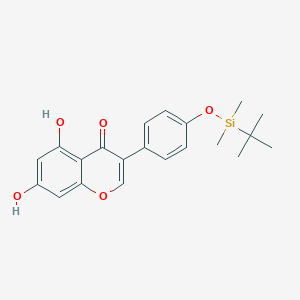
(S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone
Vue d'ensemble
Description
(S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone, commonly referred to as (S)-BHMP, is a chiral compound that has been widely used in a variety of scientific research applications. It is a cyclic amide, which is a type of organic compound that contains an amide functional group. It has been used in the synthesis of drugs, biocatalysis, and enzymology. Additionally, it has been used in the production of pharmaceuticals, cosmetics, and other products.
Applications De Recherche Scientifique
Enzymatic Production for Pharmaceuticals
(S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone and its derivatives are valuable as chiral building blocks in pharmaceutical synthesis. Yamada-Onodera et al. (2007) reported on the production of (S)-N-benzyl-3-pyrrolidinol, derived from N-benzyl-3-pyrrolidinone, using Geotrichum capitatum. This process achieved a high yield and enantiometric excess, making it significant for producing chiral compounds used in drugs (Yamada-Onodera, Fukui, & Tani, 2007).
Synthesis of Pyrrolidine Alkaloids
Zhou et al. (2008) demonstrated a method to create diastereoselective pyrrolidinones, starting from (S)-N,O-dibenzylmalimide. These substances are key for the asymmetric synthesis of hydroxylated pyrrolidine alkaloids, showing the compound's importance in creating complex organic structures (Zhou, Zhang, Ye, & Huang, 2008).
Catalytic Applications
Xu et al. (2017) explored the use of pyrrolidinones, including derivatives of this compound, in catalytic processes. They demonstrated the synthesis of pyrrolidinones through reductive amination of levulinic acid with primary amines, highlighting the compound's role in producing surfactants, pharmaceutical intermediates, and solvents (Xu, Yan, Jiang, Liu, & Zhang, 2017).
As a Structural Motif in Medicinal Chemistry
The role of pyrrolidines and pyrrolidinones as structural motifs in organic chemistry, particularly in medicinal chemistry, is significant. They are present in many natural products and are crucial in asymmetric catalysis and organocatalysis, as highlighted by Hess and Burton (2010) (Hess & Burton, 2010).
Use in Nootropic Agents
Amato et al. (1990) conducted a study on the conformation of nootropic agents, including 4-hydroxymethyl-1-benzyl-pyrrolidin-2-one, a derivative of this compound. Their research contributes to understanding the molecular structures and activities of cognition-activating compounds (Amato, Bandoli, Djedaïni, Dolmella, Grassi, & Pappalardo, 1990).
Propriétés
IUPAC Name |
(5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-9-11-6-7-12(15)13(11)8-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECBQTBLDLREAV-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1CO)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N([C@@H]1CO)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

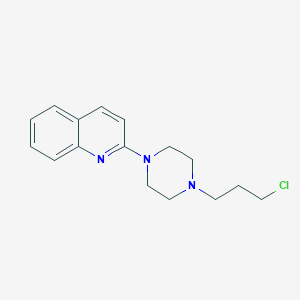
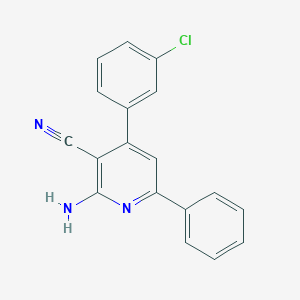
![1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one](/img/structure/B143441.png)


![methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B143449.png)
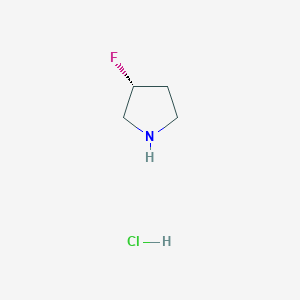
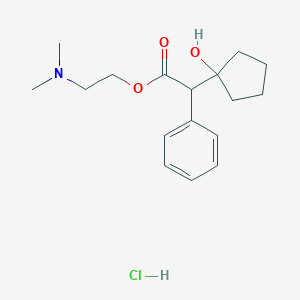

![[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate](/img/structure/B143464.png)


